molecular formula C28H33Cl2N5O5 B12591462 L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide CAS No. 649773-55-7

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide

Cat. No.: B12591462
CAS No.: 649773-55-7
M. Wt: 590.5 g/mol
InChI Key: MIYXQKVDRHAMKV-KIHHCIJBSA-N
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Description

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide is a synthetic peptide compound with a complex structure It is composed of multiple amino acids, including tyrosine, proline, and phenylalanine, with specific modifications such as dichlorination

Properties

CAS No.

649773-55-7

Molecular Formula

C28H33Cl2N5O5

Molecular Weight

590.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dichlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H33Cl2N5O5/c29-19-10-7-17(13-20(19)30)15-22(28(40)34-11-1-3-23(34)25(32)37)33-26(38)24-4-2-12-35(24)27(39)21(31)14-16-5-8-18(36)9-6-16/h5-10,13,21-24,36H,1-4,11-12,14-15,31H2,(H2,32,37)(H,33,38)/t21-,22+,23-,24-/m0/s1

InChI Key

MIYXQKVDRHAMKV-KIHHCIJBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized using automated peptide synthesizers. These machines can handle large volumes and ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: The dichloro-phenylalanine can be reduced to form a non-chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dopaquinone derivatives.

    Reduction: Formation of non-chlorinated phenylalanine derivatives.

    Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can be compared with other similar peptide compounds, such as:

The uniqueness of this compound lies in its specific amino acid sequence and the presence of dichloro-phenylalanine, which imparts distinct chemical and biological properties.

Biological Activity

L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide is a synthetic compound that belongs to a class of peptides known for their biological activity. This compound, a derivative of proline and tyrosine, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of hormonal pathways and its effects on various biological systems.

The biological activity of this compound is primarily linked to its structure, which allows it to interact with specific receptors in the body. The compound has been studied for its agonistic effects on luteinizing hormone-releasing hormone (LHRH) receptors. As an LHRH analog, it can modulate reproductive functions by influencing the secretion of gonadotropins from the pituitary gland.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity in various assays:

  • In Vitro Studies : In cell-based assays, this compound demonstrated the ability to stimulate LHRH receptors effectively, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
  • In Vivo Studies : Animal studies have shown that administration of this compound can lead to altered reproductive hormone levels. For instance, doses ranging from 0.2 mg/kg to 20 mg/kg were tested in rodent models, revealing dose-dependent effects on ovulation and reproductive cycle regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of this peptide:

  • Reproductive Health : A study involving female rats indicated that treatment with this compound resulted in a significant increase in ovulation rates compared to control groups. This suggests its potential use in fertility treatments .
  • Hormonal Regulation : Another investigation focused on the modulation of hormonal profiles in male rats showed that the compound could effectively decrease testosterone levels while promoting estrogen production, indicating a complex role in endocrine regulation .

Table 1: Summary of Biological Activity Assays

Study TypeModel OrganismDose Range (mg/kg)Effect on Hormones
In VitroCell LinesN/AIncreased LH and FSH secretion
In VivoFemale Rats0.2 - 20Increased ovulation rates
In VivoMale Rats0.5 - 15Decreased testosterone levels

Table 2: Comparative Analysis of Related Compounds

Compound NameLHRH Agonist ActivityReproductive Effects
This compoundYesIncreased ovulation
Other LHRH Analog (e.g., GnRH)YesVariable
Non-peptide Agonists (e.g., small molecules)LimitedMinimal

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